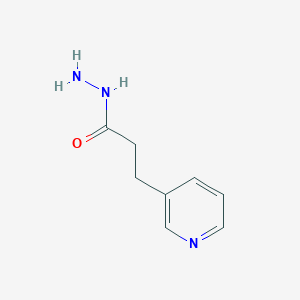

3-(Pyridin-3-yl)propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Pyridin-3-yl)propanehydrazide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials with specialized properties.

Synthesis Analysis

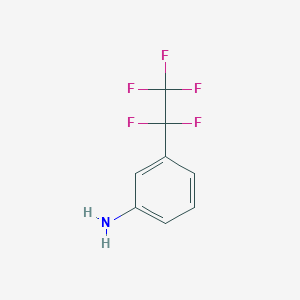

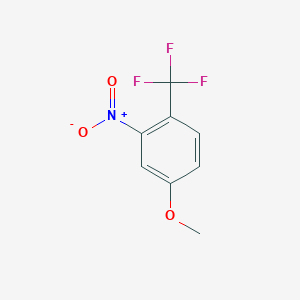

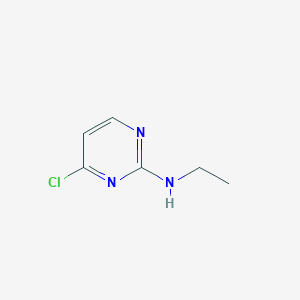

The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines was developed, which involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is chemoselective and occurs at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation to yield the desired product . This method exemplifies the potential pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a Schiff base derivative, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, was synthesized and its structure was determined using single-crystal X-ray crystallography. The molecule crystallized in the monoclinic system and exhibited intermolecular hydrogen bonding, contributing to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of this compound.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The study of metal dithiocarbamate complexes based on a pyridyl and nitrile group-containing amine demonstrates the reactivity of such compounds. These complexes were prepared and characterized, showing the potential for this compound to form complexes with metals, which could be useful in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be elucidated through experimental and computational studies. For instance, vibrational spectra, HOMO-LUMO analysis, and studies on nonlinear optical behavior have been conducted on a related compound, providing insights into its electronic structure and potential applications in nonlinear optics . Similarly, the analysis of vibrational spectra and electronic properties of other pyridine derivatives has been performed, which can help predict the behavior of this compound in different environments .

Wissenschaftliche Forschungsanwendungen

1. Complexation and Coordination Chemistry

The compound 3-(Pyridin-3-yl)propanehydrazide shows potential in complexation and coordination chemistry. Studies have demonstrated its ability to form tetradentate ligands through condensation reactions, as seen in the complexation to Cadmium(II) (Hakimi et al., 2013). This suggests its utility in creating complex molecular structures with potential applications in various fields, including catalysis and material science.

2. Antimicrobial Activity

Derivatives of this compound, such as 2-(Pyridine-3-yl)-4H-chromen-4-one, have shown significant antimicrobial properties (Chate et al., 2013). This highlights the potential for developing new antimicrobial agents based on this compound, which could be important for addressing antibiotic resistance.

3. Organic Synthesis

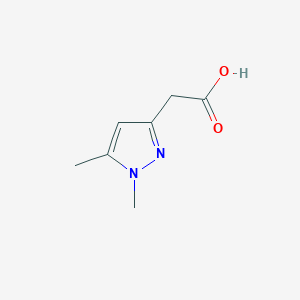

This compound has been used in organic synthesis, demonstrating its versatility as a building block for complex molecules. For instance, it's involved in the synthesis of a key intermediate for a glucokinase activator (Dunetz et al., 2011). This application shows its significance in the pharmaceutical industry for drug development.

4. Spectroscopic and Quantum Chemical Studies

The compound has been subject to extensive spectroscopic and quantum chemical studies to understand its molecular structure and properties, as seen in the study of molecular structures like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (Sivakumar et al., 2021). This research is crucial for the development of new materials and chemicals.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3-(Pyridin-3-yl)propanehydrazide is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

This compound interacts with its target, PFKFB3, by inhibiting its activity . This inhibition reduces glycolytic flux and suppresses glucose uptake

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting PFKFB3, the compound reduces the rate of glycolysis, leading to decreased glucose uptake and energy production . The downstream effects of this action can include reduced cell proliferation and growth, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells .

Result of Action

The inhibition of PFKFB3 and the subsequent reduction in glycolysis can lead to a variety of molecular and cellular effects. Most notably, cells that rely on glycolysis for energy may experience reduced proliferation and growth . This has potential implications for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Eigenschaften

IUPAC Name |

3-pyridin-3-ylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMOFUDUJDDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634774 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320608-52-4 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)